molecular formula C11H9NO2S B6229303 4-[(1,3-thiazol-2-yl)methyl]benzoic acid CAS No. 1267529-93-0

4-[(1,3-thiazol-2-yl)methyl]benzoic acid

Cat. No.: B6229303
CAS No.: 1267529-93-0
M. Wt: 219.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,3-thiazol-2-yl)methyl]benzoic acid: is a chemical compound that features a benzoic acid moiety substituted with a thiazole ring Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,3-thiazol-2-yl)methyl]benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with benzyl bromide under basic conditions to form the thiazole-benzyl intermediate. This intermediate is then oxidized to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[(1,3-thiazol-2-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted thiazole or benzoic acid derivatives.

Scientific Research Applications

Chemistry: 4-[(1,3-thiazol-2-yl)methyl]benzoic acid is used as a building block in the synthesis of more complex molecules. It is also studied for its potential catalytic properties.

Biology: This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of infections and cancer.

Industry: In industrial applications, this compound is used in the synthesis of dyes, pigments, and other materials.

Comparison with Similar Compounds

  • 4-[(4-methyl-1,3-thiazol-2-yl)thio]methylbenzoic acid
  • 4-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid
  • 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Uniqueness: 4-[(1,3-thiazol-2-yl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thiazole ring provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1267529-93-0

Molecular Formula

C11H9NO2S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.